REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:13]=[C:14]([F:16])[CH:15]=1)[C:5]([CH2:7][C:8](OCC)=[O:9])=O.[ClH:17].[NH2:18]O.C(N(CC)CC)C>C(O)(=O)C>[F:1][C:2]1[CH:3]=[C:4]([C:5]2[CH:7]=[C:8]([Cl:17])[O:9][N:18]=2)[CH:13]=[C:14]([F:16])[CH:15]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.87 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=O)CC(=O)OCC)C=C(C1)F
|
Name
|
|
Quantity
|
626 mg
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2.37 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
azeotroped with toluene twice
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 days
|
Duration
|
2 d
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo and azeothroped with toluene 3 times
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in dichloromethane
|
Type
|
WASH
|
Details
|
elution with dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
After concentration in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude material is purified by flash chromatography (silica gel, dry loading, 5% diethyl ether in hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1)F)C1=NOC(=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 600 mg | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |